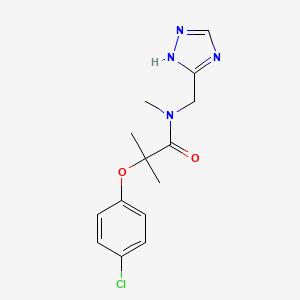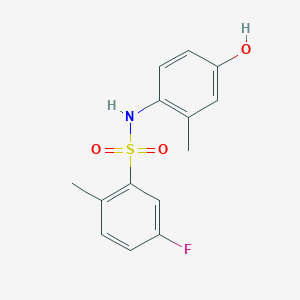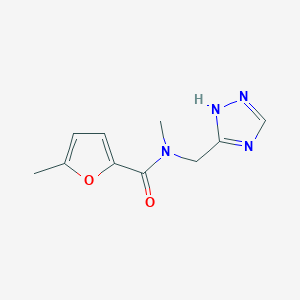
2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide, also known as TAK-700, is a novel androgen synthesis inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in the treatment of prostate cancer and is currently being investigated for its potential use in other types of cancer.
Mecanismo De Acción
2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide inhibits the enzyme CYP17A1, which is involved in two key steps in the biosynthesis of androgens. Specifically, CYP17A1 catalyzes the conversion of pregnenolone to 17α-hydroxypregnenolone and the conversion of progesterone to 17α-hydroxyprogesterone. By blocking these reactions, this compound reduces the levels of androgens in the body.
Biochemical and Physiological Effects:
This compound has been shown to significantly reduce the levels of testosterone and other androgens in the body. This can lead to a reduction in the size of prostate tumors and a slowing of the progression of prostate cancer. However, this compound can also have negative effects on bone density and can cause hot flashes and other side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CYP17A1, which makes it useful for studying the role of this enzyme in androgen biosynthesis. However, this compound can also have off-target effects and can interact with other enzymes and receptors in the body, which can complicate experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide. One area of interest is the use of this compound in combination with other drugs for the treatment of prostate cancer. Another area of interest is the investigation of this compound for its potential use in other types of cancer, such as breast cancer and ovarian cancer. Additionally, there is ongoing research into the development of new and more potent inhibitors of CYP17A1, which could have even greater efficacy and fewer side effects than this compound.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide involves several steps, including the reaction of 4-chlorophenol with 2,2-dimethylpropanoyl chloride to form 2-(4-chlorophenoxy)-2-methylpropanoic acid. This acid is then reacted with 1H-1,2,4-triazole-5-methanol to form the corresponding ester, which is finally converted to this compound by reaction with dimethylamine.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide has been extensively studied for its potential use in the treatment of prostate cancer. It works by inhibiting the enzyme CYP17A1, which is involved in the production of androgens. By blocking this enzyme, this compound reduces the levels of androgens in the body, which can slow the growth of prostate cancer cells.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2/c1-14(2,21-11-6-4-10(15)5-7-11)13(20)19(3)8-12-16-9-17-18-12/h4-7,9H,8H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPBQKPONFUOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)CC1=NC=NN1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-hydroxycycloheptyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7594757.png)
![[1-(2-Methylpropylsulfonyl)pyrrolidin-2-yl]-piperazin-1-ylmethanone](/img/structure/B7594758.png)
![1-(4-methyl-1,3-thiazol-2-yl)-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7594779.png)
![3-[(3-Ethylcyclopentyl)amino]piperidin-2-one](/img/structure/B7594790.png)
![3,3-dimethyl-N-[(2-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B7594792.png)


![N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide](/img/structure/B7594809.png)
![N-[(3-methoxyphenyl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B7594813.png)
![4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide](/img/structure/B7594814.png)
![3-[(3-Methylcyclopentyl)amino]benzamide](/img/structure/B7594823.png)

![5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B7594833.png)
![N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7594842.png)